molecular formula C10H8ClNOS B1597263 (2-(4-Chlorophenyl)thiazol-4-yl)methanol CAS No. 36093-99-9

(2-(4-Chlorophenyl)thiazol-4-yl)methanol

Cat. No.: B1597263
CAS No.: 36093-99-9
M. Wt: 225.7 g/mol
InChI Key: GGAMZEDLVRNGBN-UHFFFAOYSA-N
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Description

(2-(4-Chlorophenyl)thiazol-4-yl)methanol is a heterocyclic compound featuring a thiazole ring substituted at position 2 with a 4-chlorophenyl group and at position 4 with a hydroxymethyl (-CH₂OH) moiety. This compound is structurally versatile, serving as a precursor or intermediate in medicinal chemistry for synthesizing antitumor, antimicrobial, or anti-inflammatory agents .

Properties

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAMZEDLVRNGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346739
Record name (2-(4-Chlorophenyl)thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36093-99-9
Record name (2-(4-Chlorophenyl)thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2-(4-Chlorophenyl)thiazol-4-yl)methanol is a thiazole derivative known for its diverse biological activities, particularly in medicinal chemistry. Thiazole compounds have been extensively studied due to their potential therapeutic applications, including anticancer, anticonvulsant, and antimicrobial properties. This article reviews the biological activity of (2-(4-Chlorophenyl)thiazol-4-yl)methanol, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring substituted with a 4-chlorophenyl group and a hydroxymethyl group. Its chemical structure can be represented as follows:

C10H8ClN1S1\text{C}_10\text{H}_8\text{ClN}_1\text{S}_1

Synthesis methods for thiazole derivatives typically involve multi-step organic reactions, including the Knoevenagel reaction and alkylation processes. Research indicates that variations in substituents can significantly influence the biological activity of these compounds .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives. For instance, (2-(4-Chlorophenyl)thiazol-4-yl)methanol has shown significant cytotoxicity against various cancer cell lines. In vitro assays have indicated that this compound exhibits an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting its effectiveness as an antitumor agent .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
(2-(4-Chlorophenyl)thiazol-4-yl)methanolHepG2<10
Compound XHCT1162.54
Compound YA4311.98

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant properties. In animal models, (2-(4-Chlorophenyl)thiazol-4-yl)methanol displayed significant protective effects against seizures induced by electrical stimulation. The structure-activity relationship (SAR) analysis highlighted that para-substituted phenyl groups enhance anticonvulsant efficacy .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

CompoundModelEfficacy (%)Reference
(2-(4-Chlorophenyl)thiazol-4-yl)methanolMES100
Compound APTZ75

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been documented in various studies. (2-(4-Chlorophenyl)thiazol-4-yl)methanol has demonstrated efficacy against several bacterial strains, indicating its potential as an antimicrobial agent .

Case Study 1: Anticancer Evaluation

A study conducted by Evren et al. synthesized novel thiazole derivatives and evaluated their anticancer activity against HepG2 cell lines using MTT assays. The results showed that certain derivatives exhibited IC50 values significantly lower than those of established drugs, suggesting a promising avenue for further research into thiazole-based anticancer therapies .

Case Study 2: Anticonvulsant Screening

In another investigation, researchers assessed the anticonvulsant activity of various thiazole compounds in MES and scPTZ models. The findings indicated that modifications to the phenyl ring could enhance anticonvulsant properties, with some compounds providing complete protection against seizures .

Scientific Research Applications

Anticancer Properties

Research has shown that thiazole derivatives possess anticancer activity by inhibiting key proteins involved in cancer progression. For instance, compounds similar to (2-(4-Chlorophenyl)thiazol-4-yl)methanol have been studied for their ability to inhibit matrix metalloproteinases and anti-apoptotic BCL2 family proteins, which are crucial in cancer cell survival and metastasis .

A study involving thiazole derivatives demonstrated that certain compounds exhibited selective cytotoxicity against various cancer cell lines, including human glioblastoma and melanoma cells . The structure-activity relationship (SAR) analysis indicated that modifications on the thiazole ring significantly influence biological activity.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against several bacterial strains, showing promising results in inhibiting bacterial growth through enzyme inhibition mechanisms.

In particular, studies have indicated that compounds with halogenated phenyl groups exhibit enhanced antimicrobial activity due to their ability to interact with specific biological targets.

Anti-inflammatory Effects

There is emerging interest in the anti-inflammatory potential of (2-(4-Chlorophenyl)thiazol-4-yl)methanol. Thiazole derivatives have been explored for their ability to modulate inflammatory pathways, suggesting possible applications in treating inflammatory diseases.

Case Studies

Several studies have documented the applications of thiazole derivatives in medicinal chemistry:

  • Anticancer Activity : A study demonstrated that a series of thiazoles showed significant cytotoxicity against human cancer cell lines, with some exhibiting IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of thiazole derivatives against pathogenic bacteria, emphasizing their potential as new antimicrobial agents.
  • Anti-inflammatory Mechanisms : Research into thiazoles has revealed their ability to modulate inflammatory responses, suggesting applications in treating conditions like arthritis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (2-(4-Chlorophenyl)thiazol-4-yl)methanol with analogs differing in substituents, heterocyclic cores, or functional groups. Key differences in physicochemical properties, synthesis routes, and biological relevance are highlighted.

Compound Name Structure/Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(2-(4-Chlorophenyl)thiazol-4-yl)methanol Thiazole with 4-Cl-phenyl (C₆H₄Cl) at position 2 and -CH₂OH at position 4 C₁₀H₈ClNOS 225.70 (calculated) Potential antitumor activity; hydroxymethyl group enhances solubility for drug formulation.
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol Ethanol (-CH₂CH₂OH) replaces methanol at position 4 C₁₁H₁₀ClNOS 239.72 Longer alkyl chain may increase lipophilicity; used in intermediates for fluorescent ligands or antiviral agents.
(2-Chloro-5-methylthiazol-4-yl)methanol Thiazole with Cl at position 2 and methyl (-CH₃) at position 5 C₅H₆ClNOS 163.63 Smaller structure with electron-withdrawing Cl and methyl groups; applications in agrochemicals or small-molecule inhibitors.
[4-(1,3-Thiazol-2-yl)phenyl]methanol Phenyl ring with thiazole at position 2 and -CH₂OH at position 4 C₁₀H₉NOS 191.25 Benzyl alcohol derivative; used in organic electronics or as a linker in metal-organic frameworks.
(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine 4-Methoxyphenyl (C₆H₄OCH₃) at position 2 and -CH₂NH₂ at position 4 C₁₁H₁₂N₂OS 220.29 Methoxy group improves metabolic stability; amine functionality enables covalent binding in enzyme inhibitors.
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine Oxazole (O instead of S) with 4-Cl-phenyl at position 2 and -CH₂NH₂ at position 4 C₁₀H₈ClN₂O 207.64 Oxazole’s reduced electronegativity alters binding affinity; explored in kinase inhibitors or antimicrobial agents.
(2-(4-Trifluoromethylphenyl)thiazole-4,5-diyl)dimethanol Thiazole with CF₃-phenyl at position 2 and dual -CH₂OH groups at positions 4 and 5 C₁₂H₁₁F₃NO₂S 298.28 Trifluoromethyl enhances metabolic resistance; dual hydroxymethyl groups enable crosslinking in polymer chemistry or prodrug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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